8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and ethylsulfanyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol typically involves multi-step organic reactions. The initial step often includes the formation of the octane backbone, followed by the introduction of hydroxyl groups and ethylsulfanyl substituents. Common reagents used in these reactions include alcohols, thiols, and strong acids or bases to facilitate the addition of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ethylsulfanyl groups may interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8,8-Bis-methylsulfanyl-octane-1,2,3,4,5,6,7-heptaol
- 8,8-Bis-propylsulfanyl-octane-1,2,3,4,5,6,7-heptaol
- 8,8-Bis-butylsulfanyl-octane-1,2,3,4,5,6,7-heptaol
Uniqueness
8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol is unique due to its specific ethylsulfanyl substituents, which confer distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
5329-53-3 |
---|---|
Molekularformel |
C12H26O7S2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
8,8-bis(ethylsulfanyl)octane-1,2,3,4,5,6,7-heptol |
InChI |
InChI=1S/C12H26O7S2/c1-3-20-12(21-4-2)11(19)10(18)9(17)8(16)7(15)6(14)5-13/h6-19H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZSEWRIVLPSASIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C(C(C(C(C(C(CO)O)O)O)O)O)O)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.